N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide
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Overview
Description
N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide is a chemical compound with the molecular formula C14H11ClN4O3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrazolo[1,5-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(3-bromophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide
- N-[5-(3-fluorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide
- N-[5-(3-methylphenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Uniqueness
The uniqueness of N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide lies in its specific chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain molecular targets, leading to improved biological activity .
Properties
Molecular Formula |
C14H13ClN4O3 |
---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
N-[5-(3-chlorophenyl)-2,7-dioxo-1,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C14H13ClN4O3/c1-7(20)16-12-13-17-10(8-3-2-4-9(15)5-8)6-11(21)19(13)18-14(12)22/h2-6,12-13,17H,1H3,(H,16,20)(H,18,22) |
InChI Key |
FNNLJGGPDCHWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2NC(=CC(=O)N2NC1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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